3-Nitronaphthalene-2-carboxylic acid
Description
3-Nitronaphthalene-2-carboxylic acid is a naphthalene derivative featuring a nitro group (-NO2) at position 3 and a carboxylic acid (-COOH) group at position 2. This compound is of significant interest in organic synthesis due to the electron-withdrawing nature of the nitro group, which enhances the acidity of the carboxylic acid moiety.
Properties
CAS No. |
73428-03-2 |
|---|---|
Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
3-nitronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6H,(H,13,14) |
InChI Key |
BYIUVFKAWSUUPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H7NO4
- Molecular Weight : 217.18 g/mol
- CAS Number : 73428-03-2
- Functional Groups : Contains a carboxyl group (-COOH) and a nitro group (-NO2) attached to a naphthalene ring, which contributes to its reactivity and utility in various chemical reactions.
Organic Synthesis
3-Nitronaphthalene-2-carboxylic acid serves as a versatile intermediate in organic synthesis. Its unique structure allows it to undergo various reactions:
- Synthesis of Dyes : It is utilized as an intermediate in the production of various dyes and pigments due to its chromophoric properties. The nitro group can be reduced or substituted to create different dye structures.
- Preparation of Naphthalene Derivatives : The compound can be transformed into other naphthalene derivatives through electrophilic substitution reactions, expanding the library of naphthalene-based compounds for further applications in materials science.
Material Science
In material science, this compound is explored for its potential use in developing new materials:
- Polymer Chemistry : Its derivatives are investigated for incorporation into polymers, enhancing properties such as thermal stability and UV resistance. The presence of the nitro group can improve the mechanical properties of polymers when used as a monomer or additive.
- Nanomaterials : Research has indicated that compounds like this compound can be used to functionalize nanoparticles, providing specific chemical functionalities that can be exploited in catalysis or drug delivery systems.
Medicinal Chemistry
The compound's biological activity is under investigation, particularly concerning its potential therapeutic applications:
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development.
- Anti-inflammatory Properties : Research is ongoing into the anti-inflammatory effects of certain derivatives, which could lead to new treatments for inflammatory diseases.
Case Study 1: Synthesis of Naphthalene-based Dyes
In a study published by Thieme Connect, researchers demonstrated the synthesis of various naphthalene-based dyes using this compound as a precursor. The study highlighted the efficiency of this compound in producing vibrant colors with high stability under light exposure .
Case Study 2: Functionalization of Nanoparticles
A recent investigation into the functionalization of gold nanoparticles with this compound showed enhanced catalytic activity for reduction reactions. The study illustrated how the compound's functional groups could facilitate binding and improve reaction rates .
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Organic Synthesis | Intermediate for dyes | Key role in dye production |
| Material Science | Polymer enhancement | Improves thermal stability |
| Medicinal Chemistry | Potential antimicrobial agents | Ongoing research into therapeutic uses |
| Nanotechnology | Functionalization of nanoparticles | Enhances catalytic properties |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and functional group impacts:
| Compound Name | Substituent(s) | Molecular Formula | Key Functional Features |
|---|---|---|---|
| 3-Nitronaphthalene-2-carboxylic acid | -NO2 (position 3) | C11H7NO4 | Strong electron-withdrawing nitro group enhances acidity |
| 3-Chloronaphthalene-2-carboxylic acid | -Cl (position 3) | C11H7ClO2 | Moderate electron-withdrawing effect; lower acidity than nitro analog |
| 3-Hydroxynaphthalene-2-carboxylic acid | -OH (position 3) | C11H8O3 | Electron-donating hydroxyl group reduces acidity |
| 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | Saturated ring (positions 1–4) | C11H12O2 | Reduced aromaticity; altered solubility and stability |
| 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid | -NH2, two ketone groups | C11H7NO4 | Amino and ketone groups enable diverse reactivity (e.g., redox or condensation reactions) |
Key Observations :
Physicochemical Properties
Notes:
- The nitro derivative’s higher acidity aligns with its stronger electron-withdrawing effects compared to chlorine or hydroxyl groups.
- Limited data on melting points and solubility for nitro and chloro derivatives suggest further experimental characterization is needed.
Q & A
Q. What are the established synthetic routes for 3-nitronaphthalene-2-carboxylic acid, and how do reaction conditions influence regioselectivity?
The synthesis typically involves nitration of naphthalene-2-carboxylic acid derivatives. Regioselectivity is controlled by the electron-withdrawing carboxylic acid group, which directs nitration to the C3 position. Key steps include:
- Nitration conditions : Use mixed nitric-sulfuric acid at 0–5°C to minimize over-nitration .
- Purification : Recrystallization from ethanol/water mixtures yields pure product.
- Challenges : Competing nitration at C1 due to steric hindrance or improper temperature control. Confirm regiochemistry via -NMR (C3 nitro group deshields adjacent protons) and XRD .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray diffraction (XRD) : SHELX software (e.g., SHELXL) refines crystal structures to confirm nitro group orientation and hydrogen bonding with the carboxylic acid .
- NMR : -NMR (DMSO-d6) shows characteristic splitting patterns: aromatic protons at δ 8.1–8.9 ppm and carboxylic proton at δ 13.2 ppm. -NMR confirms carbonyl (δ ~170 ppm) and nitro (δ ~148 ppm) groups .
- IR : Strong bands for -NO2 (~1530 cm) and -COOH (~1680 cm) .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Molecular weight : 217.18 g/mol (calculated from C11H7NO4).
- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and ethanol.
- Thermal stability : Decomposes at ~220°C (TGA data).
- pKa : Carboxylic acid proton ~2.8; nitro group does not protonate in standard conditions .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of this compound in substitution or reduction reactions?
- Reduction : Catalytic hydrogenation (Pd/C, H2) converts -NO2 to -NH2, yielding 3-aminonaphthalene-2-carboxylic acid. Over-reduction risks require controlled pressure and temperature .
- Esterification : The nitro group deactivates the ring, necessitating strong acid catalysts (H2SO4) for methyl ester formation .
- Cross-coupling : Suzuki-Miyaura reactions require careful ligand selection (e.g., Pd(PPh3)4) due to steric hindrance from the nitro group .
Q. What strategies resolve contradictions in reported biological activity data for nitro-naphthalene derivatives?
- Assay variability : Use standardized antimicrobial assays (e.g., MIC against S. aureus) and compare with structurally similar controls (e.g., 6-fluoronaphthalene-2-carboxylic acid) .
- Metabolic interference : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific effects from general toxicity .
Q. How can computational modeling predict interactions between this compound and biological targets?
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to study electronic properties (e.g., nitro group’s electron-withdrawing effect) .
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2), focusing on hydrogen bonds between the carboxylic acid and active-site residues .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate nitration byproducts (e.g., C1-nitro isomers). Monitor m/z 218 [M+H]+ for the target compound .
- Limitations : Overlapping UV-Vis spectra of nitro and carboxylic acid groups complicate UV detection; electrochemical detection is preferable .
Q. How do solvent and temperature affect crystallization outcomes for XRD analysis?
Q. Are there discrepancies in reported reaction yields for derivatives, and how can they be addressed?
- Contradictions : Yields for ester derivatives vary (40–75%) due to competing decarboxylation.
- Optimization : Use microwave-assisted synthesis (100°C, 10 min) to reduce side reactions .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
